Cas no 930-60-9 (4-Cyclopentene-1,3-dione)

4-Cyclopentene-1,3-dione structure
4-Cyclopentene-1,3-dione structure
Product Name:4-Cyclopentene-1,3-dione
CAS No:930-60-9
MF:C5H4O2
MW:96.0840616226196
MDL:MFCD00001404
CID:814127
PubChem ID:24849946
Update Time:2024-10-26

4-Cyclopentene-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 4-Cyclopentene-1,3-dione
    • cyclopent-4-ene-1,3-dione
    • 1,3-cyclopentenedione
    • 2-cyclopentene-1,4-dial
    • 2-Cyclopentene-1,4-dione
    • 4-cyclopentenone-1,3-dione
    • cyclopent-2-ene-1,4-dione
    • Maleimide-Related Compound 10
    • Cyclopentene-3,5-dione
    • Cyclopentenedione
    • NSC 155336
    • 1-Cyclopentene-3,5-dione
    • 2-Cyclopenten-1,4-dione
    • Cyclopent-4-en-1,3-dione
    • Cyclopentene-1,3-dione
    • NSC155336
    • NS00039521
    • DTXCID00161726
    • DTXSID80239235
    • Cyclopent-2-en-1,4-dione
    • CS-0204257
    • Z1083219844
    • UNII-P054EQ880I
    • P054EQ880I
    • 930-60-9
    • Q27285950
    • AS-58342
    • 4-CYCLOPENTENE-1,3-DIONE, 95%
    • EINECS 213-219-3
    • NSC-155336
    • 4-Cyclopentene-1,3-dione #
    • AKOS015916278
    • BDBM7811
    • EN300-68153
    • 4-cyclopenten-1,3-dione
    • G77214
    • CHEMBL224231
    • MDL: MFCD00001404
    • Inchi: 1S/C5H4O2/c6-4-1-2-5(7)3-4/h1-2H,3H2
    • InChI Key: MCFZBCCYOPSZLG-UHFFFAOYSA-N
    • SMILES: O=C1CC(=O)C=C1

Computed Properties

  • Exact Mass: 96.02110
  • Monoisotopic Mass: 96.021129
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.1
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.280±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 34-36 °C (lit.)
  • Boiling Point: 60 °C/1 mmHg(lit.)
  • Flash Point: Fahrenheit: 183.2 ° f < br / > Celsius: 84 ° C < br / >
  • Refractive Index: 1.5045 (589.3 nm 20 ºC)
  • Solubility: Slightly soluble (13 g/l) (25 º C),
  • PSA: 34.14000
  • LogP: 0.08450
  • Solubility: Not determined
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

4-Cyclopentene-1,3-dione Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H317
  • Warning Statement: P280
  • Hazardous Material transportation number:UN 1759
  • WGK Germany:3
  • Hazard Category Code: 22-43
  • Safety Instruction: S23; S36/37
  • FLUKA BRAND F CODES:8
  • Hazardous Material Identification: Xi Xn
  • Packing Group:III
  • Risk Phrases:R37; R43; R22
  • HazardClass:8
  • PackingGroup:III
  • Storage Condition:2-8°C

4-Cyclopentene-1,3-dione Customs Data

  • HS CODE:2914299000
  • Customs Data:

    China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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4-Cyclopentene-1,3-dione Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium persulfate Catalysts: Aluminum nitrate Solvents: Water ;  rt → 100 °C; 5 h, 100 °C
Reference
Preparation of 4-cyclopentene-1,3-dione from 5-formylmethoxyfurfural or 5-hydroxymethylfurfural
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
Reference
The chemistry of 2-oxido-3-phenyliodonio-1,4-benzoquinones: transformation to 2-cyclopentene-1,4-diones and cycloadditions
Papoutsis, Ioannis; Spyroudis, Spyros; Varvoglis, Anastasios, Tetrahedron Letters, 1994, 35(45), 8449-52

Production Method 3

Reaction Conditions
1.1 Reagents: Lead tetraacetate Solvents: Acetic acid
Reference
Preparation of 4-cyclopentene-1,3-dione
, Japan, , ,

Production Method 4

Reaction Conditions
Reference
Investigations towards chemical utilization of by-products of the steam cracker: selective oxidation of cyclopentene and cyclopentadiene
Hoenicke, Dieter; Buhrer, Reinhold; Newrzella, Arnold, 1984, , (280),

Production Method 5

Reaction Conditions
Reference
Formation of aromatic hydrocarbons due to partial oxidation reactions in biomass gasification
Evans, Robert J.; Elam, Carolyn C.; Looker, Michael; Nimlos, Mark, Preprints of Symposia - American Chemical Society, 1999, 44(2), 256-260

Production Method 6

Reaction Conditions
1.1 Solvents: 1-Butanol ;  48 h, 140 °C
Reference
Production of biomass-derived furanic ethers and levulinate esters using heterogeneous acid catalysts
Neves, Patricia; et al, Green Chemistry, 2013, 15(12), 3367-3376

Production Method 7

Reaction Conditions
1.1 Solvents: Acetonitrile ;  1 h, 60 °C
Reference
Photochemical Activation of a Hydroxyquinone-Derived Phenyliodonium Ylide by Visible Light: Synthetic and Mechanistic Investigations
Jalali, Mona; Ho, Curtis C. ; Fuller, Rebecca O. ; Lucas, Nigel T. ; Ariafard, Alireza ; et al, Journal of Organic Chemistry, 2021, 86(2), 1758-1768

Production Method 8

Reaction Conditions
Reference
Flashthermolysis of methylenephthalide and 3-methylene-2-coumaranone
Bloch, R.; Orvane, P., Tetrahedron Letters, 1981, 22(37), 3597-600

Production Method 9

Reaction Conditions
1.1 Reagents: Chromium trioxide Solvents: Acetic acid
Reference
Cyclopentene-3,5-dione. I. Synthesis and properties
DePuy, C. H.; Zaweski, E. F., Journal of the American Chemical Society, 1959, 81, 4920-4

Production Method 10

Reaction Conditions
1.1 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Chloroform ,  Dichloromethane ,  Water
Reference
2-Cyclopentene-1,4-dione
Rasmusson, Gary H.; House, Herbert O.; Zaweski, Edward F.; DePuy, Charles H., Organic Syntheses, 1962, 42, 36-8

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis and cytotoxic activity of 2-acetyl-4-cyclopentene-1,3-diones and their derivatives
Shestak, O. P.; Novikov, V. L.; Prokof'eva, N. G.; Chaikina, E. L., Pharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 2000, 33(12), 631-634

Production Method 12

Reaction Conditions
1.1 Reagents: Chromium trioxide Solvents: Dichloromethane ,  Water-d2
Reference
Preparation of deuterated bictegravir derivatives as HIV integrase inhibitors for the treatment of HIV infection
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Sodium dichromate Solvents: Dichloromethane
Reference
Sodium dichromate
Freeman, Fillmore, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Production Method 14

Reaction Conditions
1.1 Catalysts: Cyclopentene
Reference
Possibilities of chemical utilization of olefinic hydrocarbons from the C5 fractions of naphtha steamcrackers
Griesbaum, Karl; Hoenicke, Dieter, Erdoel, 1986, 102(7-8), 366-8

Production Method 15

Reaction Conditions
Reference
Chemical constituents of Plectranthus amboinicus and the synthetic analogs possessing anti-inflammatory activity
Chen, Yuan-Siao; Yu, Hui-Ming; Shie, Jiun-Jie; Cheng, Ting-Jen Rachel; Wu, Chung-Yi; et al, Bioorganic & Medicinal Chemistry, 2014, 22(5), 1766-1772

Production Method 16

Reaction Conditions
Reference
Preparation of thiadiazolidines and related compounds as GSK-3 inhibitors
, United States, , ,

Production Method 17

Reaction Conditions
Reference
Selective oxidation of cyclopentene on TiO2(anatase)-supported vanadium-phosphorus oxide catalysts
Kim, Young H.; Yang, Hyun S., Kongop Hwahak, 2000, 11(8), 903-909

Production Method 18

Reaction Conditions
Reference
Synthesis and antimicrobial activity of some 2-acetyl-4-cyclopentene-1,3-diones
Shestak, O. P.; Novikov, V. L.; Stekhova, S. I.; Gorshkova, I. A., Pharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 1999, 33(1), 18-21

Production Method 19

Reaction Conditions
Reference
Electroorganic chemistry. XXIII. Anodic acetoxylation of substituted cyclopentadienes and a novel synthesis of allethrolone
Shono, Tatsuya; Nishiguchi, Ikuzo; Okawa, Masahisa, Chemistry Letters, 1976, (6), 573-6

Production Method 20

Reaction Conditions
Reference
Dehydrogenation of ketones with palladium(II) compounds. II. Dehydrogenation of diketones with palladium(II) compounds
Kirschke, Klaus; Mueller, Hans; Timm, Dieter, Journal fuer Praktische Chemie (Leipzig), 1975, 317(5), 807-11

Production Method 21

Reaction Conditions
Reference
Synthesis and characterization of spiro[3.4]octa-5,7-diene
Miller, R. D.; Schneider, M.; Dolce, D. L., Journal of the American Chemical Society, 1973, 95(25), 8468-9

4-Cyclopentene-1,3-dione Raw materials

4-Cyclopentene-1,3-dione Preparation Products

4-Cyclopentene-1,3-dione Suppliers

Amadis Chemical Company Limited
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(CAS:930-60-9)4-Cyclopentene-1,3-dione
Order Number:A916287
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:58
Price ($):1521.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:930-60-9)4-Cyclopentene-1,3-dione
A916287
Purity:99%
Quantity:25g
Price ($):1521.0
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